molecular formula C13H15N3S2 B15178077 Thiourea, N-methyl-N-(2-phenylethyl)-N'-2-thiazolyl- CAS No. 149486-01-1

Thiourea, N-methyl-N-(2-phenylethyl)-N'-2-thiazolyl-

Katalognummer: B15178077
CAS-Nummer: 149486-01-1
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: GNIVISADJSXJMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- is a heterocyclic organic compound that contains a thiourea group, a phenylethyl group, and a thiazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenylethyl or thiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, while the phenylethyl and thiazolyl groups can interact with hydrophobic or aromatic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Thiourea, N-methyl-N-phenyl-N’-2-thiazolyl-
  • Thiourea, N-methyl-N-(2-phenylethyl)-N’-4-thiazolyl-
  • Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-imidazolyl-

Uniqueness

Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the phenylethyl and thiazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

149486-01-1

Molekularformel

C13H15N3S2

Molekulargewicht

277.4 g/mol

IUPAC-Name

1-methyl-1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C13H15N3S2/c1-16(9-7-11-5-3-2-4-6-11)13(17)15-12-14-8-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,14,15,17)

InChI-Schlüssel

GNIVISADJSXJMQ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1=CC=CC=C1)C(=S)NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.